molecular formula C11H18O B155468 Spiro[5.5]undecan-2-one CAS No. 1781-81-3

Spiro[5.5]undecan-2-one

Cat. No.: B155468
CAS No.: 1781-81-3
M. Wt: 166.26 g/mol
InChI Key: FEYUTRZPSFLEST-UHFFFAOYSA-N
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Description

Spiro[5.5]undecan-2-one is a spiro compound characterized by a bicyclic structure where two rings share a single common atom. This compound is notable for its unique structural features, which include a spiro center that connects two six-membered rings. The molecular formula of this compound is C11H18O, and it has a molecular weight of 166.266 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes to prepare Spiro[5.5]undecan-2-one involves the alkynylation and dearomatizative cyclization of salicylaldehyde. This method utilizes ZnMe2 as a promoter and HCO2H for the cyclization process . Another approach involves the synthesis of spiro[5.5]undecane derivatives with various heterocycles, such as 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique spiro structure allows it to participate in stereoselective reactions, which are influenced by the conformational equilibria of the six-membered rings .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield this compound derivatives with additional oxygen-containing functional groups, while reduction reactions can produce spiro[5.5]undecan-2-ol .

Comparison with Similar Compounds

Properties

IUPAC Name

spiro[5.5]undecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYUTRZPSFLEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342188
Record name Spiro[5.5]undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781-81-3
Record name Spiro[5.5]undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro(5.5)undecan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper regarding Spiro[5.5]undecan-2-one?

A1: The research paper primarily investigates the reaction of this compound with phenylhydrazines to synthesize spiro(cycloalkyl 1,n′)-1′,2′,3′,4′-tetrahydrocarbazoles through the Fischer indole synthesis. [] The paper focuses on the structural characterization of the isomeric product obtained from this reaction using proton nuclear magnetic resonance (pmr) spectroscopy. []

Q2: Why is the structural assignment of the isomeric product from this compound important?

A2: Understanding the specific isomer formed in the reaction provides insights into the regioselectivity of the Fischer indole synthesis when using this compound as a starting material. [] This information is crucial for predicting the outcomes of similar reactions and designing synthetic routes for specific spiro(cycloalkyl 1,n′)-1′,2′,3′,4′-tetrahydrocarbazole derivatives.

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